molecular formula C12H26Cl2N2O B13507765 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride

3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride

Katalognummer: B13507765
Molekulargewicht: 285.25 g/mol
InChI-Schlüssel: YUGHWVZHEWOLPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride is a chemical compound with the molecular formula C12H25Cl2N2O. It is a morpholine derivative that contains a piperidine moiety, making it a compound of interest in various scientific fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride typically involves the reaction of 3,3-dimethylmorpholine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, leading to consistent product quality. The use of automated systems and advanced purification techniques ensures the efficient production of this compound on an industrial scale .

Analyse Chemischer Reaktionen

Types of Reactions

3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Wissenschaftliche Forschungsanwendungen

3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of various chemical products and materials.

Wirkmechanismus

The mechanism of action of 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 3,3-Dimethyl-4-[(piperidin-4-yl)methyl]morpholinedihydrochloride include other morpholine and piperidine derivatives, such as:

Uniqueness

What sets this compound apart is its unique combination of the morpholine and piperidine moieties, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Eigenschaften

Molekularformel

C12H26Cl2N2O

Molekulargewicht

285.25 g/mol

IUPAC-Name

3,3-dimethyl-4-(piperidin-4-ylmethyl)morpholine;dihydrochloride

InChI

InChI=1S/C12H24N2O.2ClH/c1-12(2)10-15-8-7-14(12)9-11-3-5-13-6-4-11;;/h11,13H,3-10H2,1-2H3;2*1H

InChI-Schlüssel

YUGHWVZHEWOLPQ-UHFFFAOYSA-N

Kanonische SMILES

CC1(COCCN1CC2CCNCC2)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.